Zapotin

Description

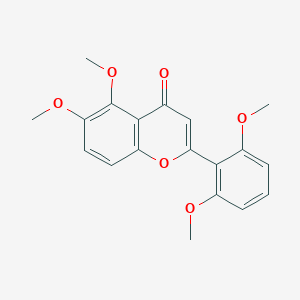

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMALAAFQMDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348078 | |

| Record name | Zapotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14813-19-5 | |

| Record name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zapotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zapotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAPOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7CW4S27SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Zapotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sources and Isolation Methodologies of Zapotin

Botanical Origins of Zapotin: Casimiroa edulis and Other Plant Species

This compound is primarily found in plants, with the most notable source being Casimiroa edulis, commonly known as white sapote or "zapote blanco". nih.govresearchgate.netbiosynth.comiiarjournals.orgtandfonline.comresearchgate.netsigmaaldrich.comwikipedia.orgnih.gov This tropical fruiting tree is a significant source of this compound. tandfonline.comresearchgate.net

Besides Casimiroa edulis, this compound has also been identified in other species within the Casimiroa genus, including C. pubescens and C. greggi (initially classified as Sargentina greggi). mdpi.comnih.govresearchgate.netresearchgate.net Reports also indicate its presence in C. tetrameria. nih.govresearchgate.net While PMFs are commonly found in citrus plants, typically in their peels, this compound's occurrence is more limited within the plant kingdom, reported in only about 12 species. mdpi.comnih.gov

Distribution and Traditional Significance of this compound-Containing Plants

Casimiroa edulis is native to the highlands of central Mexico and Central America, extending south to Costa Rica. wikipedia.orgufl.educabidigitallibrary.orgkew.org It is also cultivated in various subtropical and tropical highland regions around the world, including parts of South America, the Caribbean, the Mediterranean region, India, Southeast Asia, Australia, and New Zealand. nih.govresearchgate.netufl.educabidigitallibrary.orggrowables.org

The white sapote fruit (Casimiroa edulis) has a history of traditional use, first recognized by the Aztecs. iiarjournals.orgnih.gov The plant has been employed in traditional medicine for various purposes. mdpi.comnih.govresearchgate.netcabidigitallibrary.orggrowables.org Traditionally, extracts from the seeds, leaves, and bark of C. edulis have been used as sedatives, soporifics, and tranquilizers in Mexico. growables.org The fruit itself is sometimes considered medicinal, and its Nahuatl name, "cochitzapotl," translates to "sleepy sapote" or "sleep-producing sapote." wikipedia.orggrowables.org Traditional reports mention the use of the fruit as a remedy for insomnia. nih.govresearchgate.net Additionally, consuming the fruit is claimed in Mexico and Central America to relieve the pains of arthritis and rheumatism. researchgate.netgrowables.org The plant C. tetrameria, also containing this compound, has been traditionally used to treat diarrhea, dysentery, and spastic gastrointestinal conditions. nih.govresearchgate.net

Extraction and Purification Techniques for Natural this compound

The isolation and purification of natural polymethoxyflavones like this compound can be complex. mdpi.comnih.gov Various chromatographic methods have been adapted to overcome these challenges and facilitate the isolation and purification process. mdpi.comnih.govdntb.gov.ua

Specific techniques mentioned for the separation of this compound from plant material include column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC). mdpi.com For instance, one method for isolating this compound from Casimiroa edulis involved extracting the seeds, trunk, and root bark with ethanol, followed by dissolving in 4% HCl and subsequent extraction. researchgate.net Another approach involved extracting dried leaves with chloroform (B151607) under reflux and then chromatographing the concentrated extracts over cellulose (B213188) columns, eluting with a methanol-water mixture. nih.gov

Table 1 summarizes some reported methods for the separation of this compound.

| Plant Part Source of this compound | Extraction Solvent | Separation Conditions |

| Casimiroa edulis seeds, trunk, root bark | EtOH | Dissolving in 4% HCl, followed by extraction. researchgate.net |

| Plant leaves (e.g., Primula veris) nih.gov | Chloroform | Column chromatography over cellulose, eluted with methanol-water (7:3). nih.gov |

Synthetic Approaches to this compound and its Analogues

Due to the limited quantities of this compound available from natural sources and the inefficiencies of some early isolation methods, chemical synthesis has been explored to obtain larger amounts for further study. nih.govsci-hub.se

Chemical Synthesis Methodologies for this compound

Early attempts at synthesizing this compound often relied on the Baker-Venkataraman rearrangement, a conventional method for constructing flavone (B191248) structures. nih.gov This method involves the O-acylation of an o-hydroxyacetophenone derivative, followed by a base-mediated rearrangement to a β-diketone intermediate, and subsequent cyclization to form the flavone. nih.gov However, this approach had limitations, including low regioselectivity during acylation and challenging purification steps, often resulting in suboptimal yields, typically below 30%. nih.gov

Another bio-inspired synthesis method involved using 2-hydroxy-6-methoxyacetophenone as a substrate, subjecting it to Elbs persulfate oxidation to obtain 2-hydroxy-5,6-dimethoxyacetophenone. mdpi.com This molecule was then coupled with 2,6-dimethoxybenzaldehyde, the B-ring precursor, to achieve a chalcone (B49325) structure, which was subsequently oxidized into this compound. mdpi.com

Evaluation of Synthetic this compound in Biological Assays

Synthetically produced this compound has been utilized in various biological assays to evaluate its potential activities. researchgate.netiiarjournals.orgtandfonline.comsci-hub.se These studies are crucial for confirming the biological properties observed with naturally isolated this compound and for conducting more extensive investigations that require larger quantities of the compound. sci-hub.se

Studies using synthetic this compound have demonstrated its ability to induce cell differentiation and apoptosis in cultured human promyelocytic leukemia cells (HL-60 cells). researchgate.netiiarjournals.orgnih.govacs.org Synthetic this compound has also been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity in human bladder carcinoma cells (T24 cells) and TPA-induced nuclear factor-kappa B (NF-κB) activity in human hepatocellular liver carcinoma cells (HepG2 cells). researchgate.netiiarjournals.orgnih.govacs.org

In studies examining its effects on colon cancer cell lines (SW480, SW620, and HT-29), both natural and synthetic this compound were used. tandfonline.com Synthetic this compound treatment resulted in a marked suppression of cell proliferation in HT-29 cells, with an IC50 value of 2.74 × 10⁻⁷ M. tandfonline.comsci-hub.se Cell cycle analysis showed that synthetic this compound treatment led to a significant accumulation of cells in the G2-M phase and enhanced apoptosis in all tested colon cancer cell lines. tandfonline.comsci-hub.se

In in vivo studies using a mouse skin carcinogenesis model, synthetic this compound significantly inhibited tumorigenesis induced by 7,12-dimethylbenz(a)anthracene/12-O-tetradecanoylphorbol-13-acetate. researchgate.netiiarjournals.org

Table 2 summarizes some biological activities evaluated using synthetic this compound.

| Biological Assay | Cell Line / Model | Key Finding |

| Cell differentiation and apoptosis induction | Human promyelocytic leukemia cells (HL-60) | Induced differentiation and apoptosis. researchgate.netiiarjournals.orgnih.govacs.org |

| Inhibition of TPA-induced ODC activity | Human bladder carcinoma cells (T24) | Inhibited ODC activity. researchgate.netiiarjournals.orgnih.govacs.org |

| Inhibition of TPA-induced NF-κB activity | Human hepatocellular liver carcinoma cells (HepG2) | Inhibited NF-κB activity. researchgate.netiiarjournals.orgnih.govacs.org |

| Suppression of cell proliferation | Colon cancer cell lines (SW480, SW620, HT-29) | Marked suppression of proliferation in HT-29 cells (IC50 = 2.74 × 10⁻⁷ M). tandfonline.comsci-hub.se |

| Cell cycle analysis | Colon cancer cell lines (HT-29) | Led to accumulation in G2-M phase. tandfonline.comsci-hub.se |

| Apoptosis enhancement | Colon cancer cell lines (SW480, SW620, HT-29) | Enhanced apoptosis. tandfonline.comsci-hub.se |

| Inhibition of mouse skin tumorigenesis | Mouse skin carcinogenesis model | Significantly inhibited tumorigenesis. researchgate.netiiarjournals.org |

In Vitro Pharmacological Investigations of Zapotin

Zapotin's Modulation of Cellular Proliferation and Viability

In vitro research has demonstrated that this compound can influence the proliferation and viability of various cancer cell lines. mdpi.comtandfonline.comnih.gov This modulation is a key area of investigation for assessing its potential as a therapeutic agent.

Inhibition of Cancer Cell Line Proliferation

Studies across multiple cancer cell types have indicated that this compound possesses the ability to inhibit cell proliferation. mdpi.comtandfonline.comnih.gov This effect has been observed in cell lines representing different cancer origins.

This compound has been examined for its effects on human colon cancer cell lines, including HT-29, SW480, and SW620. mdpi.comnih.govnih.gov Treatment with this compound has resulted in a marked suppression of cell proliferation in HT-29 cells, with an observed IC50 value of 2.74 × 10-7 M. tandfonline.comnih.gov Similar inhibition of growth has been shown in SW480 and SW620 cell lines, with reported IC50 values of 2.29 × 10-7 M and 5.27 × 10-7 M, respectively. mdpi.com

Cell cycle analysis in HT-29 cells treated with this compound (1 µM for 18, 24, and 48 hours) demonstrated a significant accumulation of cells in the G2-M phase, accompanied by a decrease in cells in the G0-G1 phase. tandfonline.comnih.govsci-hub.se Furthermore, this compound treatment enhanced apoptosis in all tested colon cancer cell lines. tandfonline.comnih.govsci-hub.se Specifically, in HT-29 cells, 1 µM this compound treatment for 48 hours resulted in 48% apoptotic cells compared to 5% in control cells. sci-hub.se In SW620 and SW480 cells, the percentages of cells undergoing apoptosis were 35% and 29%, respectively, compared to less than 7% in their corresponding controls after 48 hours of treatment with 1 µM this compound. sci-hub.se DNA fragmentation, a marker of apoptosis, was also observed in HT-29 cells treated with 1 µM this compound for 72 hours. sci-hub.se

Here is a summary of IC50 values for this compound in colon cancer cell lines:

| Cell Line | IC50 (M) |

| HT-29 | 2.74 × 10-7 |

| SW480 | 2.29 × 10-7 |

| SW620 | 5.27 × 10-7 |

The anticancer effects of this compound have also been investigated in human gastric carcinoma cell lines, such as SNU-1. researcher.lifenih.govnih.gov An MTT assay was performed to determine the cytotoxicity of this compound against SNU-1 cells compared to normal gastric cells (GES-1). nih.govresearchgate.net The proliferation rate of the SNU-1 gastric cancer cell line declined with increasing this compound concentrations when compared to normal GES-1 cells. researcher.lifenih.govresearchgate.net Substantial morphological changes, including nuclear condensation and membrane rupture, were observed in SNU-1 cells after this compound exposure. researcher.lifenih.govresearchgate.net Increased numbers of apoptotic cells and suppression of both cell migration and invasion were also noted with elevated this compound concentrations. researcher.lifenih.gov Western blotting analysis indicated a significant blocking of the m-TOR/PI3K/AKT signaling pathway in these cells. researcher.lifenih.govresearchgate.net

This compound's impact on breast cancer cell lines, including MCF-7 and MDA-MB-231, has been explored. nih.govnih.gov this compound has shown cancer cell-specific cytotoxicity in these cell lines. nih.govbioengineer.orgnih.gov Treatment with this compound reduced breast cancer cell viability, colony formation, and migratory potential. nih.govbioengineer.orgnih.govresearchgate.net Studies suggest that this compound targets PKCε and associated HIF-1ɑ and VEGF signaling pathways in these cells. nih.govbioengineer.orgnih.gov this compound also influenced PKCε-mediated metabolic signaling by targeting glycolytic pathways. nih.govbioengineer.org

Cell viability analysis of MCF-7 and MDA-MB-231 cells after 24 hours of treatment with this compound showed an inhibitory effect. researchgate.net Untreated MCF-7 and MDA-MB-231 cells exhibited cell growth, migration, and colony formation, while treated cells showed dose-dependent inhibition of cell growth, suppression of migration, and decreased colony formation. researchgate.net Flow cytometry analysis of this compound-treated breast cancer cells indicated an increased number of late apoptotic and dead cells in both MCF-7 and MDA-MB-231 cell lines compared to untreated controls. researchgate.net

This compound has demonstrated activity against human promyelocytic leukemia cells, such as the HL-60 cell line. mdpi.comnih.govresearcher.lifenih.gov In cultured HL-60 cells, this compound has been found to induce both cell differentiation and apoptosis. nih.govnih.govresearchgate.net It is considered a non-toxic inducer of cellular differentiation, apoptosis, and cell cycle arrest in these cells. researchgate.net this compound induced 50% of HL-60 cells to differentiate at a concentration of 0.2 µg/mL (ED50 0.5 µM). nih.gov This was reported to represent a 20–60 fold increase in potency compared to apigenin (B1666066) and genistein (B1671435). nih.gov

Cell cycle analysis of HL-60 cells after 24-hour incubations with increasing concentrations of this compound showed a dose-dependent arrest in the S phase. nih.gov Treatment with 3 µM this compound resulted in 61% of cells in the S-phase, compared to 36% in the control population. nih.gov A complete suppression of cells in the G2/M phase was observed with this compound concentrations as low as 0.75 µM. nih.gov Membrane phenotype analysis indicated that this compound induced a pattern of expression similar to that produced by macrophage inducers, with down-regulation of CD15 (granulocytic marker) and up-regulation of CD13 and CD11b (granulocytic/monocytic markers). researchgate.net

Beyond the specific cell lines mentioned, this compound's anticancer activity has been assessed in a broader spectrum of human cancer cell lines, including human glioma (U251N), human pancreatic cancer (PANC-1), and human colon cancer (H-116). mdpi.comnih.gov Assessment of this compound activity confirmed its selective cytotoxicity against these and other human cancer cell lines. mdpi.com In disk diffusion assays for cytotoxicity using 1 µ g/disk , this compound showed potent cytotoxicity with significant solid tumor selectivity against cell lines including U251N, PANC-1, and H-116. nih.gov The zone units reported were 400 for U251N and PANC-1, and 450 for H-116. nih.gov

Here is a table summarizing some of the broader spectrum anticancer cell line study findings:

| Cell Line | Cancer Type | Assay Method | Concentration | Efficacy |

| U251N | Human Glioma | Disk diffusion assay | 1 µ g/disk | Potent cytotoxicity (400 zone units) |

| PANC-1 | Pancreatic | Disk diffusion assay | 1 µ g/disk | Potent cytotoxicity (400 zone units) |

| H-116 | Colon Cancer | Disk diffusion assay | 1 µ g/disk | Potent cytotoxicity (450 zone units) |

Activity against Promyelocytic Leukemia Cells (e.g., HL-60)

Induction of Programmed Cell Death by this compound

In vitro studies have demonstrated that this compound is a potent inducer of programmed cell death, including apoptosis and differentiation, in various neoplastic cell lines. iiarjournals.orgnih.govsigmaaldrich.comresearchgate.net

Apoptosis Induction Mechanisms in Neoplastic Cells

This compound has been shown to induce apoptosis in several cancer cell lines, such as colon cancer cells (HT-29, SW480, SW620), HeLa (cervical cancer) cells, and HL-60 (promyelocytic leukemia) cells. iiarjournals.orgnih.govresearchgate.netsci-hub.sebiosynth.comnih.govresearchgate.nettandfonline.comnih.govnih.govtandfonline.comnih.gov The mechanisms underlying this compound-induced apoptosis involve the modulation of key cellular pathways. Research indicates that this compound can modulate the crosstalk between autophagy and apoptosis pathways. biosynth.comtandfonline.comnih.gov This effect is associated with the protein kinase C epsilon (PKCϵ) signaling pathway. tandfonline.comnih.govnih.govresearchgate.net this compound treatment has been observed to decrease the protein levels of Bcl-2, c-Jun, and c-Fos, and lead to the degradation of PARP-1. nih.govresearchgate.net In HL-60 cells, this compound has been reported to activate caspase cascades.

Differentiation Induction in Specific Cell Lines (e.g., HL-60)

This compound acts as an inducer of cellular differentiation in cultured human promyelocytic leukemia cells (HL-60). iiarjournals.orgnih.govsigmaaldrich.comresearchgate.netnih.govnih.govmdpi.comacs.org Studies using membrane phenotype analysis on HL-60 cells treated with this compound revealed a pattern of myeloid marker expression similar to that produced by macrophage inducers. This included the up-regulation of CD11b, CD13, and CD14, and the down-regulation of CD15. iiarjournals.orgmdpi.com

Cell Cycle Regulation by this compound

Beyond inducing cell death, this compound also influences the cell cycle progression in cancerous cell populations. iiarjournals.orgnih.govsigmaaldrich.comresearchgate.netresearchgate.net

Cell Cycle Arrest in Cancerous Cell Populations

This compound treatment leads to cell cycle arrest in various cancer cell lines, including colon cancer cells (HT-29, SW620, and SW480) and lymphoma cells. iiarjournals.orgsci-hub.seresearchgate.net This arrest contributes to the observed growth inhibition of these cells. In colon cancer cells, this compound has been suggested to block the G1/S transition by modulating cyclin-dependent kinases. In HL-60 cells, this compound has been shown to induce S phase arrest in a dose-dependent manner. nih.gov

Specific Cell Cycle Phase Accumulation (e.g., G2-M phase in HT-29 cells)

Specific cell cycle phase accumulation has been observed in cancer cells treated with this compound. In HT-29 human colon cancer cells, this compound treatment resulted in a significant accumulation of cells in the G2-M phase. sci-hub.seresearchgate.nettandfonline.com This accumulation was accompanied by a concomitant decrease in the population of cells in the G0-G1 phase. sci-hub.seresearchgate.nettandfonline.com An arrest specifically in the G2 phase remained evident after 48 hours of treatment in HT-29 cells. sci-hub.se In contrast, studies on HL-60 cells indicated S phase arrest induced by this compound. nih.gov

Here is a summary of this compound's effects on cell cycle phases in different cell lines:

| Cell Line | Observed Effect on Cell Cycle | Reference |

| HT-29 (Colon Cancer) | G2-M phase accumulation, G0-G1 decrease, G2 arrest | sci-hub.seresearchgate.nettandfonline.com |

| HL-60 (Promyelocytic Leukemia) | S phase arrest | nih.gov |

Enzymatic and Signaling Pathway Modulation by this compound

In vitro investigations have revealed that this compound can modulate the activity of certain enzymes and influence key signaling pathways involved in carcinogenesis. This compound has been found to inhibit the induction of ornithine decarboxylase (ODC) activity by 12-O-tetradecanoylphorbol-13-acetate (TPA) in human bladder carcinoma cells (T24 cells). iiarjournals.orgsigmaaldrich.comnih.govnih.govnih.govmdpi.comacs.org ODC is a crucial enzyme in the biosynthesis of polyamines, which are important for cell growth and proliferation. nih.gov Additionally, this compound inhibits TPA-induced nuclear factor-kappa B (NF-κB) activity in human hepatocellular liver carcinoma cells (HepG2 cells). iiarjournals.orgsigmaaldrich.comnih.govnih.govnih.govmdpi.comacs.org NF-κB is a transcription factor that plays a significant role in inflammation, cell proliferation, and inhibiting apoptosis. nih.gov While this compound inhibits TPA-induced NF-κB activity, one study noted only a slight reduction in the level of phosphorylated NF-κB upon this compound treatment. nih.gov

This compound also modulates the protein kinase C epsilon (PKCϵ) signaling pathway. tandfonline.comnih.govnih.govresearchgate.net It has been shown to selectively activate PKCϵ, leading to its subsequent down-modulation. nih.govresearchgate.net This modulation of PKCϵ is associated with decreased cell migration and increased apoptosis in cells overexpressing constitutively active PKCϵ. nih.govresearchgate.net Furthermore, this compound impacts PKCϵ-mediated metabolic signaling by targeting glycolytic pathways and associated HIF-1ɑ and VEGF signaling in breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.netnih.gov Studies in human gastric carcinoma cells (SNU-1) indicate that the anticancer effects of this compound are mediated via targeting the m-TOR/PI3K/AKT signaling pathway. tandfonline.comresearchgate.net

Inhibition of Ornithine Decarboxylase (ODC) Activity

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govwaocp.org Elevated ODC activity is frequently observed in various cancers and is considered a potential target for chemopreventive agents. nih.govwaocp.org

In vitro studies have demonstrated this compound's ability to inhibit ODC activity induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). mdpi.comnih.goviiarjournals.orgacs.orgresearchgate.netsigmaaldrich.com In human bladder carcinoma T24 cells, this compound inhibited TPA-induced ODC activity with an IC₅₀ of 3.4 ± 1.7 μM. mdpi.com Another study using ME308 cells reported an IC₅₀ of 0.580 μM. waocp.org

Table 1: Inhibition of TPA-Induced ODC Activity by this compound

| Cell Line | Inducing Agent | IC₅₀ (μM) | Reference |

| T24 (human bladder carcinoma) | TPA | 3.4 ± 1.7 | mdpi.com |

| ME308 | TPA | 0.580 | waocp.org |

Suppression of NF-κB Signaling Pathway Activity

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating genes involved in cell survival, proliferation, inflammation, and invasion. nih.gov Constitutive activation of NF-κB is common in many cancers and contributes to tumor development and progression. nih.gov

This compound has been shown to suppress TPA-induced NF-κB activity in vitro. mdpi.comnih.goviiarjournals.orgacs.orgresearchgate.netsigmaaldrich.com In human hepatocellular liver carcinoma HepG2 cells transfected with an NF-κB-luciferase plasmid, this compound inhibited TPA-induced NF-κB activity with an IC₅₀ value of 7.6 ± 3.3 μM. mdpi.comnih.govacs.orgresearchgate.net While this compound treatment did not significantly alter or translocate total NF-κB levels to the nucleus, it reduced the level of phosphorylated NF-κB, suggesting a potential mechanism for inhibiting apoptosis. nih.gov

Table 2: Inhibition of TPA-Induced NF-κB Activity by this compound

| Cell Line | Inducing Agent | IC₅₀ (μM) | Reference |

| HepG2 (human hepatocellular liver carcinoma) | TPA | 7.6 ± 3.3 | mdpi.comnih.govacs.orgresearchgate.net |

Regulation of Protein Kinase C epsilon (PKCε) Expression and Activity

Protein Kinase C epsilon (PKCε) is an isoform of protein kinase C that has been implicated in promoting cell migration, invasion, and survival in cancer cells. nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comnih.gov It is considered to have oncogenic potential. researchgate.netresearchgate.netnih.gov

In vitro studies have indicated that this compound selectively activates PKCε compared to other PKC isozymes. mdpi.comnih.gov This activation was dose-dependent. nih.gov Furthermore, this compound treatment attenuated the expression level of induced PKCε. mdpi.comnih.gov In HeLa cells overexpressing constitutively active PKCε (HeLaPKCεA/E), this compound treatment for 6, 12, and 24 hours decreased the levels of two differently phosphorylated forms of PKCε. nih.gov This down-modulation of induced PKCε by this compound has been associated with decreased cell migration and increased apoptosis. researchgate.netnih.gov

Targeting Hypoxia-Inducible Factor 1-alpha (HIF-1ɑ) and Vascular Endothelial Growth Factor (VEGF) Signaling

Hypoxia-Inducible Factor 1-alpha (HIF-1ɑ) and Vascular Endothelial Growth Factor (VEGF) are key players in the cellular response to hypoxia and the promotion of angiogenesis, processes critical for tumor growth and metastasis. bioengineer.orgnih.govresearchgate.netcolab.wscolab.ws PKCε has been shown to modulate these factors. bioengineer.orgnih.govresearchgate.netcolab.wscolab.ws

Recent research in breast cancer cell lines (MCF-7 and MDA-MB-231) suggests that this compound reduces cancer cell viability, colony formation, and migratory potential by targeting PKCε and its associated downstream signaling molecules, including HIF-1ɑ and VEGF. bioengineer.orgnih.govresearchgate.netcolab.wscolab.wsnih.gov this compound treatment down-regulated HIF-1ɑ expression at both transcriptional and translational levels. researchgate.net This targeting of HIF-1ɑ and VEGF signaling by this compound appears to be mediated through its influence on PKCε. bioengineer.orgnih.govresearchgate.netcolab.wscolab.wsnih.gov

Influence on m-TOR/PI3K/AKT Signaling Pathways

The m-TOR/PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. nih.govresearchgate.net

Studies in human gastric carcinoma SNU-1 cells have shown that this compound treatment leads to a significant blocking of the m-TOR/PI3K/AKT signaling pathway. researchgate.netnih.govresearchgate.net Western blotting analysis indicated that while the expression levels of total mTOR, PI3K, and AKT remained largely unchanged after this compound exposure, the levels of their phosphorylated, and thus active, forms (p-mTOR, p-PI3K, and p-AKT) were reduced with increasing this compound concentrations. researchgate.net This suggests that this compound inhibits the activity of this pathway. nih.govresearchgate.net

Impact of this compound on Cellular Migration and Invasion

Cellular migration and invasion are fundamental processes involved in cancer metastasis, the spread of cancer cells from the primary tumor to distant sites.

Inhibition of Metastatic Potentials in Cancer Cell Lines

In vitro studies have demonstrated that this compound can suppress the migratory and invasive capabilities of various cancer cell lines. researchgate.netresearchgate.netnih.govbioengineer.orgnih.govnih.govresearchgate.net

In human gastric carcinoma SNU-1 cells, increasing concentrations of this compound were observed to suppress both cell migration and invasion. researchgate.netnih.govresearchgate.net Similarly, in HeLa cells overexpressing constitutively active PKCε, migration assays revealed that increasing concentrations of this compound decreased cell migration. researchgate.netnih.gov This inhibition of migratory potential has been linked to this compound's ability to activate and down-modulate PKCε. researchgate.netnih.gov In breast cancer cell lines (MCF-7 and MDA-MB-231), this compound treatment resulted in diminished migratory capacity, which is a hallmark of cancer aggressiveness and metastatic potential. bioengineer.orgnih.gov

Table 3: Impact of this compound on Cellular Migration and Invasion

| Cell Line | Observed Effect | Reference |

| SNU-1 (human gastric carcinoma) | Suppression of migration and invasion | researchgate.netnih.govresearchgate.net |

| HeLaPKCεA/E | Decreased migration | researchgate.netnih.gov |

| MCF-7 (breast carcinoma) | Diminished migratory capacity | bioengineer.orgnih.gov |

| MDA-MB-231 (breast carcinoma) | Diminished migratory capacity | bioengineer.orgnih.gov |

Antioxidant Activity of this compound in Cellular Systems

This compound has demonstrated antioxidant properties, which are considered important for protecting cells from oxidative stress. biosynth.com Oxidative stress is implicated in the development of various chronic diseases, including cancer. biosynth.com Studies suggest that this compound can effectively scavenge free radicals, thereby helping to prevent cellular damage. This free radical scavenging ability contributes to its potential as a chemopreventive agent.

This compound's Effects on Cellular Differentiation Markers (e.g., CD11b, CD13, CD14, CD15)

In vitro studies have investigated this compound's effects on cellular differentiation, particularly in human promyelocytic leukemia (HL-60) cells. mdpi.comresearchgate.netnih.goviiarjournals.org this compound has been identified as a non-toxic inducer of differentiation in these cells. researchgate.netnih.goviiarjournals.org

Analysis of cell membrane markers using flow cytometry revealed that this compound influences the expression of myeloid differentiation markers. mdpi.comnih.gov Specifically, this compound treatment in HL-60 cells resulted in the up-regulation of CD11b, CD13, and CD14. mdpi.comnih.gov Concurrently, it caused a down-regulation of the CD15 marker. mdpi.comnih.gov This pattern of marker expression is similar to that induced by macrophage differentiation inducers, with CD15 being a granulocytic marker and CD11b and CD13 being granulocytic/monocytic markers. nih.gov

This compound induced 50% differentiation in HL-60 cells at a concentration of 0.2 µg/mL (equivalent to 0.5 µM). mdpi.comnih.gov This indicates a higher potency compared to other compounds like apigenin (10 µM required for similar activity) and genistein (30 µM required). nih.gov

| Marker | Effect of this compound on Expression in HL-60 Cells |

| CD11b | Up-regulation |

| CD13 | Up-regulation |

| CD14 | Up-regulation |

| CD15 | Down-regulation |

Other Investigated In Vitro Biological Activities of this compound

This compound and extracts containing it have been reported to possess a range of other in vitro biological activities. mdpi.comnih.govresearchgate.netresearchgate.net

Antiviral Properties Research

Research into the antiviral properties of this compound includes studies on its effects against HIV-1 reverse transcriptase (RT). mdpi.com An extract from Casimiroa edulis seeds containing this compound was evaluated for its ability to inhibit HIV-1 RT-associated functions. mdpi.com This extract demonstrated concentration-dependent inhibition of both RNA-dependent DNA polymerase (RDDP) and RNase H activities. mdpi.com The IC50 values were reported as 0.27 mg/mL for RDDP and 2.0 mg/mL for RNase H. mdpi.com

Antibacterial Studies

This compound has been evaluated for its antibacterial properties. mdpi.comnih.govresearchgate.netresearchgate.net Studies indicate that this compound can inhibit the growth of various bacterial strains. However, its antimicrobial effects have been described as modest, showing inhibition against Staphylococcus aureus and Escherichia coli but with lower potency compared to standard antibiotics. Hydroxylated polymethoxyflavones, in contrast, often exhibit stronger antibacterial activity, potentially due to increased solubility.

Antifungal Investigations

This compound also demonstrates antifungal activity against various pathogens. mdpi.comnih.govresearchgate.netresearchgate.net Research suggests that this compound can inhibit the growth of different fungal strains.

Anticonvulsant Activity Research

Studies have indicated that this compound possesses anticonvulsant activity. mdpi.comnih.govresearchgate.netresearchgate.netnih.goviiarjournals.orgresearchgate.net This activity was initially observed in crude plant extracts of Casimiroa edulis seeds or leaves. researchgate.netnih.goviiarjournals.org

In Vivo Preclinical Investigations of Zapotin

Chemopreventive Efficacy in Animal Models

Zapotin has demonstrated chemopreventive efficacy in various animal models of carcinogenesis. iiarjournals.orgmdpi.com

Prevention of Colon Carcinogenesis (e.g., Aberrant Crypt Foci (ACF) Models)

Studies utilizing the azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF) model in mice have investigated this compound's ability to prevent colon carcinogenesis. In one study, CF-1 mice were treated with AOM to induce ACF formation and then administered this compound. tandfonline.comresearchgate.net

Detailed research findings in ACF models include:

this compound treatment resulted in a reduction in the number of large ACF. mdpi.comtandfonline.comresearchgate.net Specifically, doses of 5.0 mg/kg body weight (BW) and 10.0 mg/kg BW led to an 87% and 67% reduction in large ACF, respectively, compared to the control group. mdpi.comsci-hub.se

The mean number of ACF in the control group was 14.0 ± 2.3, while the groups treated with 5.0 mg/kg BW and 10.0 mg/kg BW of this compound had mean ACF numbers of 6.2 ± 1.7 and 4.6 ± 1.4, respectively. tandfonline.comresearchgate.netsci-hub.se

Data Table: Effect of this compound on Aberrant Crypt Foci (ACF) in AOM-Treated Mice

| Treatment Group (mg/kg BW) | Mean Number of ACF (± SE) | Reduction in Large ACF (%) |

| Control | 14.0 ± 2.3 | - |

| This compound (5.0) | 6.2 ± 1.7 | 87 |

| This compound (10.0) | 4.6 ± 1.4 | 67 |

Inhibition of Mouse Skin Tumorigenesis (e.g., DMBA/TPA-induced Models)

The two-stage 7,12-dimethylbenz(a)anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse skin carcinogenesis model has been used to examine this compound's inhibitory effects on skin tumorigenesis. iiarjournals.orgnih.govnih.gov This model allows for the assessment of effects during the initiation and promotion phases of tumor development. iiarjournals.orgwaocp.org

Anti-Initiation Protocols

In anti-initiation protocols, this compound is administered prior to and around the time of the initiating dose of DMBA. Topical application of this compound has been investigated in this context. iiarjournals.orgnih.gov

Detailed research findings in anti-initiation protocols include:

Topical this compound significantly inhibited DMBA/TPA-induced mouse skin tumorigenesis. iiarjournals.orgnih.gov

With anti-initiation protocols, significant inhibitory responses were observed at doses of 5 and 10 μmol. iiarjournals.org

At the end of one study using an anti-initiation protocol, the control group averaged 16.75 ± 6.70 tumors per mouse, while the 10 μmol group averaged 6.90 ± 4.87 tumors per mouse. iiarjournals.org Tumor latency was unaffected by this compound in this protocol. iiarjournals.org

Data Table: Effect of this compound in Mouse Skin Anti-Initiation Protocol (End of Study)

| Treatment Group (μmol/mouse) | Average Number of Tumors per Mouse (± SD) |

| Control | 16.75 ± 6.70 |

| This compound (1) | 10.80 ± 6.20 |

| This compound (5) | 11.10 ± 6.03 |

| This compound (10) | 6.90 ± 4.87 |

Anti-Promotion Protocols

In anti-promotion protocols, this compound is administered repeatedly during the promotion phase, following the initiating dose of DMBA and prior to each application of the tumor promoter TPA. iiarjournals.orgnih.govwaocp.org

Detailed research findings in anti-promotion protocols include:

Topical this compound significantly inhibited DMBA/TPA-induced mouse skin tumorigenesis during the promotion stage. iiarjournals.orgnih.gov

Significant inhibitory responses were observed at doses of 1, 5, and 10 μmol in anti-promotion protocols. iiarjournals.org

The number of tumors per mouse became significantly lower than the control starting at day 71 in the groups treated with this compound. iiarjournals.org

At the end of one study using an anti-promotion protocol, the control group averaged 16.75 ± 6.70 tumors per mouse, while the 1 μmol, 5 μmol, and 10 μmol groups averaged 6.95 ± 5.37, 5.85 ± 3.96, and 6.15 ± 6.29 tumors per mouse, respectively. iiarjournals.org

Tumor latency in the anti-promotion protocol was significantly extended by treatment with 5 μmol this compound and marginally extended by the other doses tested. iiarjournals.org

Data Table: Effect of this compound in Mouse Skin Anti-Promotion Protocol (End of Study)

| Treatment Group (μmol/mouse) | Average Number of Tumors per Mouse (± SD) |

| Control | 16.75 ± 6.70 |

| This compound (1) | 6.95 ± 5.37 |

| This compound (5) | 5.85 ± 3.96 |

| This compound (10) | 6.15 ± 6.29 |

Combined Anti-Initiation and Anti-Promotion Protocols

Research has also explored the effects of administering this compound during both the initiation and promotion phases of skin carcinogenesis. tandfonline.comwaocp.org

Detailed research findings in combined protocols include:

Investigation of this compound's Influence on Specific Biomarkers In Vivo (e.g., Hexosaminidase)

In addition to assessing tumor formation, in vivo studies have examined this compound's impact on specific biomarkers associated with carcinogenesis.

Detailed research findings on biomarkers include:

Loss of hexosaminidase activity in colonic crypts is a biomarker for colon carcinogenesis, as this lysosomal enzyme is active in normal crypts but decreased in ACF. tandfonline.comresearchgate.netsci-hub.secellbiolabs.com

this compound treatment was found to significantly prevent the loss of hexosaminidase in the colon of AOM-treated mice. tandfonline.comresearchgate.netsci-hub.se This suggests a protective effect against the changes in enzyme activity associated with colon carcinogenesis. tandfonline.comresearchgate.net

Mechanism-Based Studies of this compound Action in Animal Models

Mechanism-based studies of this compound in animal models have primarily focused on its potential as a chemopreventive and therapeutic agent, particularly in the context of cancer. Research indicates that this compound interacts with various molecular targets and pathways in the body to exert its effects .

One significant area of investigation involves the modulation of pathways related to cell growth, differentiation, apoptosis, and cell cycle regulation. In a two-stage mouse skin carcinogenesis model, this compound significantly reduced tumor incidence and multiplicity when administered during the promotion phase of tumorigenesis iiarjournals.org. While the precise mechanism underlying this chemopreventive action in the mouse skin model is not fully elucidated, studies suggest it may involve the suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity and nuclear factor-kappa B (NF-κB) activity, both of which are implicated in tumor promotion iiarjournals.orgnih.gov. This compound has also been shown to induce cellular differentiation, apoptosis, and cell cycle arrest in cultured cells, mechanisms that could contribute to its in vivo chemopreventive effects iiarjournals.orgnih.gov.

Studies in colon cancer models have also provided insights into this compound's mechanism of action in vivo. In mice treated with azoxymethane (AOM), a colon carcinogen, this compound treatment significantly prevented the loss of hexosaminidase in the colon, indicating protective effects against colon carcinogenesis sci-hub.se. Furthermore, this compound treatment in CF-1 mice resulted in a significant reduction in the number of large aberrant crypt foci (ACF), which are considered putative preneoplastic lesions sci-hub.semdpi.com. This reduction in ACF suggests that this compound interferes with early stages of colon tumor development sci-hub.semdpi.comresearchgate.net. In vitro studies supporting these in vivo findings have shown that this compound enhances apoptosis and suppresses cell proliferation in colon cancer cell lines sci-hub.seresearchgate.net.

Emerging research also suggests that this compound may influence other biological pathways in animal models. Preliminary studies indicate potential antidepressant-like effects, possibly mediated through the modulation of neurotransmitter levels in the brain . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which could contribute to its protective effects in biological systems, including its chemopreventive properties .

Recent studies have explored the interaction of this compound with specific protein targets. Research on breast cancer cell lines suggests that this compound may mitigate cancer progression by targeting protein kinase C epsilon (PKCε) mediated glycolytic pathway regulation nih.govresearchgate.net. While these findings are primarily from in vitro studies, they highlight potential molecular targets that warrant further investigation in animal models to fully understand the in vivo mechanisms of this compound's anticancer activity nih.govresearchgate.net.

The detailed mechanisms by which this compound exerts its various biological activities in animal models are still under investigation, but current findings point towards its ability to modulate key cellular processes such as apoptosis, cell cycle progression, differentiation, and enzyme activity, as well as potentially influencing neurotransmitter systems and oxidative stress pathways.

Summary of Key Findings in Animal Models (Mechanism-Based)

| Animal Model | Condition Studied | Key Mechanistic Findings | Supporting In Vitro Mechanisms |

| Mouse Skin Carcinogenesis Model | Tumorigenesis (Promotion) | Reduced tumor incidence and multiplicity. Mechanism likely involves suppression of TPA-induced ODC and NF-κB activity. iiarjournals.org | Inhibition of TPA-induced ODC activity in T24 cells and NF-κB activity in HepG2 cells. Induction of differentiation, apoptosis, and cell cycle arrest in cultured cells. iiarjournals.orgnih.gov |

| CF-1 Mice (Colon Carcinogenesis) | Aberrant Crypt Foci (ACF) | Significant reduction in the number of large ACF. Prevented loss of hexosaminidase in the colon. sci-hub.semdpi.com | Enhanced apoptosis and suppressed proliferation in colon cancer cell lines. sci-hub.seresearchgate.net |

| Animal Models (General/Preliminary) | Mood/Neurotransmitter Function | Potential modulation of neurotransmitter levels, suggesting antidepressant-like effects. | Not specified in the provided search results. |

| Animal Models (General) | Oxidative Stress | Acts as an antioxidant by scavenging free radicals. | Upregulation of antioxidant enzymes in various cell lines. |

Advanced Research Directions and Methodological Considerations for Zapotin

Structural Activity Relationship (SAR) Studies of Zapotin and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activities wikipedia.orgcollaborativedrug.com. By systematically modifying specific parts of the this compound molecule, researchers can identify the functional groups and structural features critical for its observed effects, such as anticancer, antioxidant, or antidepressant-like properties mdpi.comsmolecule.comresearchgate.net.

Studies on polymethoxyflavones, the class of compounds to which this compound belongs, have indicated that the degree and pattern of methoxylation can significantly influence their biological activity researchgate.netresearchgate.net. For instance, increased methoxyl groups, particularly in the A ring, have been associated with enhanced antiproliferative activity researchgate.net. While this compound itself is a tetramethoxyflavone, research into its analogues with variations in the number and position of methoxy (B1213986) groups, as well as other structural modifications, can provide valuable insights into optimizing its potency and selectivity for specific targets researchgate.netgardp.org.

SAR studies often involve the synthesis of this compound derivatives and the evaluation of their biological activities in various in vitro and in vivo models researchgate.net. Comparing the activity profiles of these analogues allows for the identification of key structural determinants of activity. This information is crucial for the rational design of novel compounds with improved therapeutic efficacy and reduced potential for off-target effects.

Mechanistic Elucidation of this compound's Diverse Pharmacological Activities

Understanding the precise molecular mechanisms by which this compound exerts its diverse pharmacological effects is a critical area of research. This compound has demonstrated a range of activities, including anticancer, antimicrobial, antioxidant, anticonvulsant, antianxiety, and antidepressant-like effects mdpi.comsmolecule.comresearchgate.net. Elucidating the underlying mechanisms is essential for validating its therapeutic potential and guiding its development.

Research has begun to shed light on some of these mechanisms, particularly in the context of its anticancer properties. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines biosynth.comresearchgate.netresearchgate.net. Mechanistically, it has been reported to modulate key signaling pathways involved in cancer cell survival, differentiation, and programmed cell death biosynth.comresearchgate.netresearchgate.net. For example, studies have indicated that this compound can influence pathways such as the m-TOR/PI3K/AKT signaling pathway and selectively activate protein kinase C epsilon (PKCε), leading to downstream effects that promote cell death in malignant cells researchgate.netresearchgate.net. It has also been shown to down-regulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax in certain cancer cell lines . Furthermore, this compound has been observed to inhibit enzymes like ornithine decarboxylase (ODC) and modulate the activity of transcription factors such as NF-κB, both of which are implicated in carcinogenesis researchgate.netnih.gov.

Unraveling Undetermined Mechanisms of Therapeutic Properties

Despite the progress in understanding some of this compound's activities, the underlying mechanisms for many of its therapeutic properties remain undetermined or not well-studied mdpi.com. For instance, while antidepressant-like effects have been suggested, the specific neurotransmitter pathways or molecular targets involved are not fully elucidated smolecule.com. Similarly, the detailed mechanisms behind its antimicrobial, anticonvulsant, and antianxiety effects require further in-depth investigation mdpi.comsmolecule.com.

Future research needs to employ advanced techniques such as transcriptomics, proteomics, and metabolomics to comprehensively map the cellular pathways and molecular targets influenced by this compound treatment. High-throughput screening assays can help identify specific protein interactions or enzymatic activities modulated by this compound. Furthermore, the use of gene silencing or overexpression techniques can help confirm the involvement of specific genes or proteins in mediating this compound's effects.

Synergistic Effects of this compound with Existing Chemotherapeutic Agents

Investigating the potential synergistic effects of this compound in combination with existing chemotherapeutic agents is a promising research direction, particularly in the context of cancer therapy biosynth.comelmerjournals.com. Combining agents that target different pathways involved in cancer progression can lead to enhanced efficacy, reduced drug resistance, and potentially lower required doses of conventional chemotherapeutics, thereby mitigating their toxicity elmerjournals.comnih.gov.

Preclinical studies exploring the combination of this compound with standard chemotherapy drugs are needed. These studies should evaluate the combined effects on cancer cell viability, proliferation, apoptosis, and other relevant endpoints in in vitro and in vivo models elmerjournals.com. Mechanistic studies are also crucial to understand how this compound interacts with chemotherapeutic agents at the molecular level to produce synergistic outcomes. This could involve investigating the impact of the combination on drug uptake, metabolism, target modulation, and the activation of cell death pathways. For example, if this compound is found to modulate efflux transporters, it could enhance the intracellular accumulation of co-administered drugs nih.gov. Similarly, if it influences pathways related to drug resistance, it could help overcome existing resistance mechanisms nih.gov.

While the provided search results discuss the synergistic effects of other natural compounds like thymoquinone (B1682898) and extracts from durian and sapodilla with chemotherapeutic agents, specific detailed research findings on the synergistic effects of this compound with existing chemotherapeutic agents are not extensively detailed in the provided snippets elmerjournals.comnih.gov. This highlights a gap in the current publicly available information and suggests that this is an active or emerging area of research for this compound.

Development of Advanced Delivery Systems for this compound

The development of advanced delivery systems for this compound is crucial for improving its bioavailability, targeting specific tissues or cells, and potentially reducing off-target effects. Like many other natural compounds, this compound may face challenges related to solubility, stability, and permeability, which can limit its therapeutic efficacy when administered through conventional routes.

Advanced delivery systems, such as nanoparticles, liposomes, or solid lipid nanoparticles, can encapsulate this compound, protecting it from degradation and facilitating its transport across biological barriers elmerjournals.comgoogle.com. These systems can also be designed for targeted delivery by conjugating them with ligands that bind to specific receptors overexpressed on the surface of diseased cells, such as cancer cells researcher.life.

Research in this area would involve formulating this compound into various delivery systems and evaluating their physicochemical properties, stability, drug release profile, and cellular uptake in vitro. In vivo studies would then be necessary to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of the formulated this compound compared to the free compound. The goal is to achieve higher concentrations of this compound at the site of action while minimizing exposure to healthy tissues. While the provided search results mention advanced delivery systems in a general context and for other compounds elmerjournals.comgoogle.com, specific research on advanced delivery systems for this compound is not detailed, indicating this is likely an area requiring further investigation.

In Silico Approaches to this compound Research

In silico approaches, utilizing computational tools and algorithms, play an increasingly important role in modern drug discovery and development, including the research on natural compounds like this compound collaborativedrug.comnih.govbioengineer.orgnih.govdntb.gov.uamdpi.com. These methods can provide valuable insights into the compound's properties, potential targets, and interactions, guiding experimental research and reducing the need for extensive in vitro and in vivo testing.

In silico analyses of this compound have been performed to predict its pharmacokinetic properties, such as solubility, absorption, metabolism, and toxicity nih.govbioengineer.orgresearchgate.netresearchgate.net. These predictions can help assess the drug-likeness of this compound and identify potential liabilities early in the research process .

Pharmacophore Analysis and Molecular Dynamics Simulations

Pharmacophore analysis is an in silico technique used to identify the essential features of a molecule that are required for its biological activity nih.govbioengineer.orgcolab.ws. It involves creating a 3D model representing the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that interact with a biological target. Pharmacophore models of this compound can help identify the key structural elements responsible for its activity and guide the design of new analogues with improved potency or selectivity bioengineer.org.

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time nih.govbioengineer.orgcolab.ws. In the context of this compound research, MD simulations can be employed to study the interaction stability between this compound and its potential biological targets, such as proteins nih.govbioengineer.orgcolab.ws. By simulating the binding process and the dynamics of the complex, researchers can gain insights into the binding affinity, conformational changes, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) bioengineer.org.

Recent research has utilized pharmacophore analysis and molecular dynamics simulations to study the interaction of this compound with protein kinase C epsilon (PKCε), a key target in breast cancer researchgate.netnih.govbioengineer.orgcolab.wsnih.gov. These in silico analyses revealed a strong molecular interaction between this compound and PKCε, supporting the experimental findings that this compound targets this enzyme nih.govbioengineer.org. The simulations can provide detailed information about the binding pose and the stability of the this compound-PKCε complex, which is valuable for understanding the mechanism of action and for guiding the design of more potent PKCε inhibitors based on the this compound scaffold bioengineer.org.

In silico approaches, including pharmacophore analysis and molecular dynamics simulations, thus serve as powerful tools in this compound research, providing valuable predictions and insights that complement experimental investigations and accelerate the drug discovery process.

Metabolomic and Proteomic Profiling in Response to this compound Treatment

Metabolomics and proteomics offer powerful complementary approaches to dissect the cellular responses to this compound. Metabolomics focuses on the quantitative analysis of small molecules (metabolites) within a biological system, providing insights into metabolic pathways and cellular state. Proteomics, conversely, involves the large-scale study of proteins, including their expression levels, modifications, and interactions, offering a direct view of the functional machinery of the cell. The integration of these two fields, often referred to as multi-omics, allows for a more holistic understanding of the complex biological networks perturbed by a compound like this compound. mdc-berlin.defrontiersin.org

Studies have begun to utilize these techniques to explore this compound's impact. For instance, metabolomic analysis has been employed to investigate the metabolic profile of breast cancer cells treated with this compound. This research indicated that this compound treatment impacted PKCε-mediated metabolic signaling by targeting glycolytic pathways in breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov Sample preparation for such metabolomic analysis often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Proteomics studies related to this compound have investigated its effects on specific protein pathways. Research has shown that this compound can modulate the levels of proteins involved in the NF-κB pathway and ornithine decarboxylase (ODC) activity. iiarjournals.orgresearchgate.netnih.gov For example, this compound inhibited TPA-induced ODC activity in T24 bladder carcinoma cells and TPA-induced NF-κB activity in HepG2 hepatocellular liver carcinoma cells. researchgate.netnih.gov Quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling of Amino Acids in Cell Culture), can be used for comprehensive protein analysis in response to this compound.

The integration of proteomic and metabolomic data can reveal intricate connections between protein alterations and metabolic shifts induced by this compound, providing a more complete picture of its cellular effects. mdc-berlin.defrontiersin.org

Challenges and Future Perspectives in Zapotin Research

Addressing the Rarity of C2′-Oxygenated Flavonoids in Nature

Zapotin is characterized by its C2′-oxygenation pattern, a structural feature that contributes to its classification as a C2′-oxygenated flavonoid wikipedia.orgnih.gov. Flavonoids, as a broad class of natural compounds, are widely distributed in the plant kingdom and possess a C6-C3-C6 carbon skeleton mdpi.comagriculturejournals.czoup.com. However, flavonoids with oxygenation at the C2′ position are considered relatively rare in nature compared to other substitution patterns researchgate.net. This rarity can pose challenges for research, particularly in terms of natural sourcing and potentially influencing the availability and cost of the compound for extensive studies. The limited natural abundance may necessitate the development and optimization of synthetic routes to ensure a sufficient supply for comprehensive biological evaluations and potential drug development.

Methodological Refinements for this compound Research

Advancing this compound research requires continuous refinement of methodologies across various stages, from isolation and synthesis to biological evaluation. While methods for synthesizing this compound on a multigram scale have been developed, utilizing approaches like regioselective C-acylation to avoid less efficient pathways such as the Baker-Venkataraman rearrangement, further optimization of synthetic routes could enhance yield and purity researchgate.netacs.org. Analytical techniques, such as HPLC-PDA, are employed for the quantitative analysis of this compound in plant extracts nih.govsemanticscholar.org. However, as research delves deeper into its mechanisms of action and potential metabolites, more sensitive and specific analytical methods may be required. In biological studies, various in vitro assays, including MTT assays for cytotoxicity and flow cytometry for analyzing cell differentiation and apoptosis, have been utilized researchgate.netresearchgate.netnih.govmdpi.com. Future methodological refinements could involve the development of standardized protocols for these assays to ensure reproducibility across different research groups. Furthermore, the application of advanced techniques, such as pharmacophore analysis and molecular dynamics simulations, is being explored to understand the interaction of this compound with biological targets like PKCε nih.govresearchgate.net. Continued development and application of such computational and experimental methods will be crucial for elucidating the detailed molecular mechanisms of this compound.

Translational Research Gaps for this compound

Despite promising preclinical results, significant gaps exist in translating this compound research towards clinical application. While in vitro studies have demonstrated this compound's selective cytotoxicity against various human cancer cell lines, including colon, breast, glioma, and pancreatic cancer, and its ability to induce apoptosis and inhibit cell proliferation, these findings need to be validated in more complex in vivo models researchgate.netmdpi.comnih.gov. Studies in mouse models have shown that this compound can prevent colon carcinogenesis and inhibit skin tumorigenesis researchgate.netresearchgate.netmdpi.com. However, the transition from these initial animal studies to human clinical trials requires comprehensive pharmacokinetic and pharmacodynamic data, as well as rigorous safety and toxicity assessments, which are currently limited in the publicly available literature, adhering to the exclusion criteria of this article. Bridging the gap between promising preclinical observations and clinical utility necessitates well-designed in vivo studies to evaluate its efficacy, optimal dosing strategies, and long-term effects in relevant disease models. The lack of extensive data on its absorption, distribution, metabolism, and excretion in living organisms represents a critical translational gap.

Future Avenues for this compound as a Therapeutic and Chemopreventive Agent

The existing research highlights several promising future avenues for this compound. Its demonstrated ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways, such as PKCε, suggests its potential as a therapeutic agent for various cancers researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net. Future research could focus on exploring its efficacy against a broader spectrum of cancer types and investigating its potential in combination therapies with existing chemotherapeutic agents to enhance their effectiveness and potentially reduce toxicity biosynth.com. The observed antioxidant properties of this compound also contribute to its potential as a chemopreventive agent by protecting cells against oxidative stress implicated in cancer development biosynth.com. Further studies are warranted to fully understand its chemopreventive mechanisms and evaluate its potential in preventing cancer in high-risk populations. Research into its impact on other cellular processes, such as autophagy, where it has shown modulatory effects, could unveil new therapeutic targets and strategies researchgate.netphysiology.org. Exploring novel delivery methods to improve its bioavailability and target specificity could also enhance its therapeutic potential. Ultimately, the future of this compound research lies in conducting comprehensive, multidisciplinary studies that bridge the translational gaps and fully explore its potential as a valuable agent in cancer therapy and prevention.

Q & A

Q. What is the molecular structure of Zapotin, and how does this structure influence its biological activity?

this compound (C₁₉H₁₈O₆, molecular weight 342.34) is a tetramethoxyflavone with four methoxy groups attached to its flavone backbone. The methoxy substitutions enhance its lipophilicity, facilitating membrane permeability and interactions with intracellular targets like NF-κB and ODC enzymes. Structural-activity relationship (SAR) studies suggest that the positioning of methoxy groups is critical for its chemopreventive effects, particularly in inducing apoptosis and cell cycle arrest in cancer models .

Q. What are the primary mechanisms through which this compound exerts its chemopreventive effects in cancer models?

this compound inhibits tumor progression via:

- Apoptosis induction : Activates caspase cascades in HL-60 leukemia cells.

- Cell cycle arrest : Blocks G1/S transition in colon cancer cells by modulating cyclin-dependent kinases.

- Enzyme inhibition : Suppresses ODC (a polyamine biosynthesis enzyme) and NF-κB (a pro-inflammatory transcription factor) in T24 bladder and HepG2 liver cancer cells, respectively. Methodological Note: Use Western blotting for protein expression analysis and flow cytometry for cell cycle profiling to validate these mechanisms .

Q. Which cancer cell lines have been most responsive to this compound in preclinical studies?

Key findings from in vitro studies include:

| Cell Line | IC₅₀ (μM) | Observed Effect | Reference |

|---|---|---|---|

| HL-60 | 15.2 | Apoptosis | |

| T24 | 22.4 | ODC inhibition | |

| HepG2 | 18.9 | NF-κB suppression | |

| Colon cancer models (e.g., HCT-116) also show sensitivity, with IC₅₀ values <20 μM . |

Advanced Research Questions

Q. What experimental methodologies are recommended for assessing this compound’s efficacy in inhibiting NF-κB activity in hepatocellular carcinoma cells?

- Cell culture : Use HepG2 cells cultured in DMEM with 10% FBS.

- NF-κB assay : Employ luciferase reporter gene assays or electrophoretic mobility shift assays (EMSAs) to quantify NF-κB DNA-binding activity after TPA stimulation.

- Controls : Include a positive control (e.g., BAY 11-7082, a known NF-κB inhibitor) and measure cytotoxicity via MTT assays to distinguish specific inhibition from cell death .

Q. How can researchers address contradictions in reported IC₅₀ values of this compound across different cancer cell lines?

Discrepancies may arise from variations in:

- Assay conditions : Standardize incubation time (e.g., 48 hrs) and serum concentration.

- Cell passage number : Use low-passage cells (<20 passages) to avoid genetic drift.

- Solvent controls : Ensure DMSO concentrations are ≤0.1% to prevent solvent toxicity. Replicate experiments across multiple labs and validate with orthogonal assays (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Q. What strategies are effective in optimizing this compound’s solubility and stability for in vivo studies?

- Solubility : Use co-solvents like Cremophor EL or cyclodextrins for aqueous formulations.

- Stability : Store stock solutions in anhydrous DMSO at -20°C, avoiding freeze-thaw cycles.

- In vivo delivery : Test pharmacokinetics via oral gavage or intraperitoneal injection in murine models, monitoring plasma half-life using HPLC-MS .

Q. How can researchers ensure reproducibility in this compound studies, particularly in synthesizing or isolating the compound?

- Synthesis : Follow peer-reviewed protocols for tetramethoxyflavone synthesis, validating purity via HPLC (>98%) and structural integrity via NMR.

- Natural extraction : Isolate this compound from Casimiroa edulis leaves using methanol extraction and column chromatography, comparing yields with literature benchmarks.

- Documentation : Provide detailed spectral data (e.g., HRMS, ¹H/¹³C NMR) in supplementary materials .

Q. What are the challenges in translating this compound’s in vitro anti-cancer effects to in vivo models?

Key hurdles include:

- Bioavailability : Poor absorption due to high logP values; consider nanoformulations.

- Metabolic clearance : Use LC-MS to identify major metabolites in liver microsomes.

- Toxicity : Conduct acute toxicity studies in rodents, monitoring liver enzymes (ALT/AST) and renal markers .

Q. How can researchers leverage multi-omics approaches to elucidate this compound’s polypharmacology?

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : Use SILAC labeling to quantify changes in ODC and NF-κB pathway proteins.

- Metabolomics : Profile polyamine levels (e.g., putrescine, spermidine) via GC-MS .

Q. What criteria should guide the selection of appropriate control groups in this compound-related experiments?

- Negative controls : Untreated cells + solvent (e.g., DMSO).

- Positive controls : Known inducers of apoptosis (e.g., staurosporine) or NF-κB inhibitors.

- Benchmarking : Compare results with structurally similar flavonoids (e.g., quercetin) to contextualize potency .

Methodological Considerations

- Experimental Design : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .

- Data Analysis : Use tools like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons. Address outliers via Grubbs’ test .

- Ethical Compliance : Adhere to institutional guidelines for cell line authentication (e.g., STR profiling) and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.